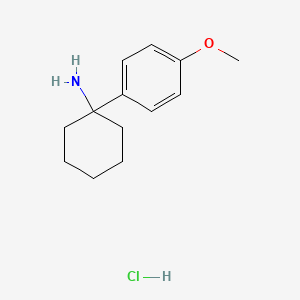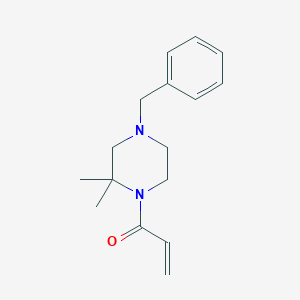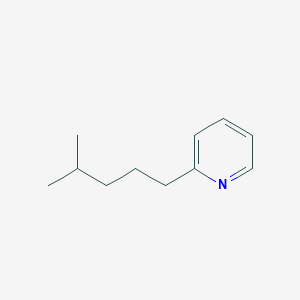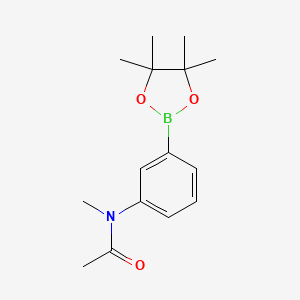![molecular formula C23H24N4O3S B2413589 N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899954-98-4](/img/structure/B2413589.png)
N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Potential
Research has shown that derivatives of pyrimidine, including compounds with structural similarities to N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies indicate that certain pyrimidine derivatives exhibit significant anti-inflammatory effects, highlighting their potential as therapeutic agents in treating inflammation-related disorders (Sondhi et al., 2009).
Antimicrobial Applications
Another area of research involves the synthesis of pyrimidine derivatives for antimicrobial use. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (Hossan et al., 2012).
Pharmacological Evaluation
Analgesic Properties
Pyrimidine derivatives have also been evaluated for their analgesic properties, with some compounds demonstrating significant analgesic effects. This research supports the potential use of these compounds in pain management, offering a basis for the development of new analgesic drugs (Abu‐Hashem et al., 2020).
Insecticidal Activity
The insecticidal potential of pyridine derivatives has been investigated, with findings indicating that certain compounds exhibit potent insecticidal activities. This opens avenues for the development of novel insecticides based on pyrimidine and pyridine frameworks (Bakhite et al., 2014).
Anticonvulsant Agents
Research into S-acetamide derivatives of thiopyrimidine as anticonvulsant agents has shown moderate anticonvulsant activity in preclinical models. This suggests the potential of these compounds in treating seizure disorders, contributing to the development of new anticonvulsant medications (Severina et al., 2020).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-18-11-9-16(10-12-18)25-21(28)15-31-22-19-7-5-8-20(19)27(23(29)26-22)14-17-6-3-4-13-24-17/h3-4,6,9-13H,2,5,7-8,14-15H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGVSYPVNHIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)
![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
![2,2-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2413513.png)




![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2413521.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)
